6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile
Overview
Description
The compound “6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the search results .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a deep understanding of organic chemistry. Unfortunately, the search results do not provide a specific synthesis pathway for "this compound" .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, and reactivity. Unfortunately, the search results do not provide specific physical and chemical properties for "this compound" .Scientific Research Applications
Intramolecular Interactions and Reactivity
A study demonstrated the formation of intramolecular B-N bonds and four-membered rings through the reaction of methylpyridines with n-butyllithium or n-butyllithium/KO-t-Bu. This process led to the formation of 2-borylmethylpyridines, which are monomeric and exhibit low reactivity towards hydrogen, thf, acetonitrile, and CO2 due to short intramolecular B-N distances, particularly in dimethylamino-functionalized derivatives (Körte et al., 2015).
Synthesis and Bioassay Studies
Substituted-N-(5-cyanopyrimidin-4yl)benzamides were synthesized via facile condensation of 4-Aminopyrimidine-5-carbonitrile with various aromatic acid derivatives. These compounds were screened for anti-microbial and anti-oxidant activities, showcasing the potential for developing new therapeutic agents (Lavanya et al., 2010).
Ligand Exchange and Coordination Chemistry
Research into ligands based on 2,2'-bipyrimidine derivatives, including those with dimethylamino groups, has revealed insights into ligand exchange barriers and coordination chemistry, relevant for developing new catalysts and understanding metal-ligand interactions (Riesgo et al., 2001).
Antiviral and Antimicrobial Applications
The synthesis and evaluation of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, including dimethylamino variants, have demonstrated significant antiviral activities, particularly against herpes viruses and retroviruses. Such compounds offer a promising route for developing new antiviral therapies (Holý et al., 2002).
Heterocyclic Chemistry and Drug Development
A variety of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, have been synthesized using enaminonitriles as key intermediates. These compounds are essential for the development of new pharmaceuticals and agrochemicals, showcasing the utility of 6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile in synthesizing complex organic molecules (Fadda et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(dimethylamino)-2-methylpyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-10-7(5-9)4-8(11-6)12(2)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQCBJXUNDIKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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